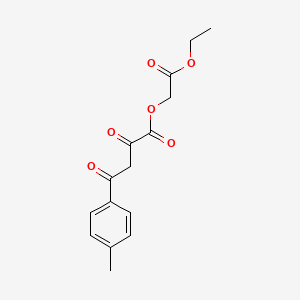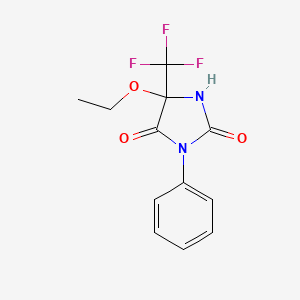![molecular formula C13H15N5O4S B11075459 N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B11075459.png)
N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound featuring a benzodioxole ring, a tetrazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Tetrazole Ring Formation: The tetrazole ring is often synthesized via the cycloaddition of azides with nitriles.
Sulfanylacetamide Group Addition: This step involves the nucleophilic substitution of a suitable acetamide precursor with a thiol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to amine derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution often employs reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are sensitive to the compound’s functional groups.
Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, inflammation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)benzamide
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 3-(benzodioxol-5-yl)propionic acid
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-1H-tetrazol-5-yl]sulfanyl}acetamide stands out due to its combination of a benzodioxole ring, a tetrazole ring, and a sulfanylacetamide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15N5O4S |
|---|---|
Molecular Weight |
337.36 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C13H15N5O4S/c19-5-1-4-18-13(15-16-17-18)23-7-12(20)14-9-2-3-10-11(6-9)22-8-21-10/h2-3,6,19H,1,4-5,7-8H2,(H,14,20) |
InChI Key |
OEQNSTHBOCLPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=NN3CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11075381.png)
![Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate](/img/structure/B11075384.png)
![Diethyl 2-amino-4-(4-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11075392.png)
![2-[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11075397.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine](/img/structure/B11075402.png)

![4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B11075406.png)
![(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11075422.png)

![3-[({4-[4-(Methoxycarbonyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B11075449.png)
![3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile](/img/structure/B11075460.png)
![Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11075463.png)

